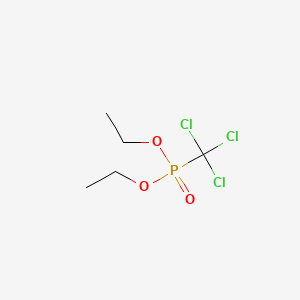

Diethyl (trichloromethyl)phosphonate

Description

The exact mass of the compound Diethyl (trichloromethyl)phosphonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46567. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl (trichloromethyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (trichloromethyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[ethoxy(trichloromethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl3O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAQSYWDOSHWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(Cl)(Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235688 | |

| Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866-23-9 | |

| Record name | Diethyl P-(trichloromethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (trichloromethyl)phosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, trichloromethyl-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (trichloromethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl (trichloromethyl)phosphonate (CAS 866-23-9): A Technical Guide for Advanced Synthesis

Abstract: Diethyl (trichloromethyl)phosphonate, CAS number 866-23-9, is a pivotal organophosphorus reagent whose synthetic utility extends across agrochemicals, materials science, and pharmaceutical development. Characterized by a reactive trichloromethyl group attached to a pentavalent phosphorus center, this compound is not merely an intermediate but a versatile building block for constructing complex molecular architectures. Its primary value lies in its role as a precursor to powerful carbanionic reagents for olefination reactions, most notably the Horner-Wadsworth-Emmons (HWE) reaction, enabling the stereoselective synthesis of halogenated alkenes. This guide provides an in-depth examination of its chemical properties, spectroscopic signature, synthesis, and reactivity. It further details its applications as a foundational reagent in drug discovery and provides field-proven experimental protocols for its use, offering researchers a comprehensive resource for leveraging this compound's unique chemical potential.

Physicochemical and Structural Properties

Diethyl (trichloromethyl)phosphonate is a colorless to pale yellow liquid under standard conditions.[1] Its high boiling point and density are characteristic of chlorinated organophosphorus compounds. The compound is soluble in common organic solvents but has limited solubility in water.[1] For long-term viability, it should be stored under refrigeration (2-8 °C) to prevent degradation.[2]

| Property | Value | Source(s) |

| CAS Number | 866-23-9 | [3] |

| Molecular Formula | C₅H₁₀Cl₃O₃P | [3] |

| Molecular Weight | 255.46 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Density | 1.362 g/mL at 25 °C | [4] |

| Boiling Point | 130-131 °C at 14 mmHg | [4] |

| Refractive Index (n²⁰/D) | 1.463 | [4] |

| Storage Conditions | 2-8 °C | [2] |

| SMILES | CCOP(=O)(C(Cl)(Cl)Cl)OCC | [5] |

| InChIKey | RVAQSYWDOSHWGP-UHFFFAOYSA-N | [5] |

Spectroscopic Characterization

The structural identity of diethyl (trichloromethyl)phosphonate can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral features are summarized below, providing a benchmark for sample validation.

| Technique | Expected Features |

| ¹H NMR | Two distinct signals corresponding to the ethoxy groups: a triplet (~1.4 ppm) for the methyl protons (CH₃) coupled to the adjacent methylene protons, and a doublet of quartets (~4.3 ppm) for the methylene protons (OCH₂) due to coupling with both the methyl protons and the phosphorus nucleus (³JHP). |

| ¹³C NMR | Three signals are expected: one for the methyl carbons (~16 ppm, with ²JCP coupling), one for the methylene carbons (~65 ppm, with ²JCP coupling), and one for the trichloromethyl carbon (~95 ppm, with a large ¹JCP coupling). |

| ³¹P NMR | A single resonance is expected in the proton-decoupled spectrum, with a chemical shift characteristic of phosphonates. The chemical shift for this compound is reported to be approximately 2.6 ppm relative to H₃PO₄. |

| FT-IR (Neat) | Strong P=O stretch (~1270 cm⁻¹), C-O-P stretches (~1020-1050 cm⁻¹), and C-Cl stretches (~700-800 cm⁻¹). C-H stretching and bending vibrations from the ethyl groups will also be present. |

| Mass Spec (EI) | The mass spectrum will show a molecular ion peak (M⁺) cluster, with the characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). Common fragmentation patterns include the loss of ethoxy groups, chlorine atoms, and the trichloromethyl radical. |

Note: While specific chemical shifts and coupling constants can vary slightly based on the solvent and instrument, the described patterns are characteristic. Researchers can consult spectral databases for reference spectra.[6]

Synthesis and Manufacturing

The primary industrial and laboratory synthesis of diethyl (trichloromethyl)phosphonate is achieved through the reaction of triethyl phosphite with carbon tetrachloride. This transformation is not a classic thermal Michaelis-Arbuzov reaction, which typically involves nucleophilic attack on an sp³-hybridized carbon of an alkyl halide. Instead, due to the low electrophilicity of the carbon in CCl₄, the reaction proceeds via a free-radical mechanism.[7]

The reaction is typically initiated using UV irradiation or a chemical radical initiator, such as dibenzoyl peroxide.[7] The process involves the abstraction of a chlorine atom from CCl₄ by a radical, generating the trichloromethyl radical (•CCl₃). This radical then reacts with triethyl phosphite to form a phosphoranyl radical intermediate, which subsequently eliminates an ethyl radical to yield the final product.

Caption: Free-radical synthesis of Diethyl (trichloromethyl)phosphonate.

Chemical Reactivity and Synthetic Applications

The synthetic power of diethyl (trichloromethyl)phosphonate stems from the reactivity of its C-Cl bonds and its role as a precursor to phosphonate-stabilized carbanions.

Precursor for Dichloromethylphosphonate Reagents

A cornerstone application is its conversion to diethyl (dichloromethyl)phosphonate. This is achieved through a selective reduction, where one chlorine atom is removed. A common method involves reaction with isopropylmagnesium chloride followed by an ethanol quench at low temperatures (-78 °C).[8] The resulting diethyl (dichloromethyl)phosphonate is a vital reagent for the synthesis of 1,1-dichloroalkenes and terminal alkynes from aldehydes.[8]

Caption: Conversion to the key dichloromethylphosphonate reagent.

Horner-Wadsworth-Emmons (HWE) Type Reactions

While the trichloromethylphosphonate itself is not directly used in HWE reactions, its dichloromethyl derivative is a classic HWE reagent. Deprotonation with a strong base (e.g., LDA, n-BuLi) generates a phosphonate-stabilized carbanion. This carbanion reacts with aldehydes or ketones to form a β-hydroxyphosphonate intermediate, which then undergoes elimination to yield an alkene.[3][9] The use of the dichloromethylphosphonate reagent typically leads to the formation of 1,1-dichloroalkenes, which are versatile synthetic intermediates.

Caption: General mechanism of the HWE reaction using a dichloromethylphosphonate.

Relevance in Drug Discovery and Development

The phosphonate moiety is a cornerstone of modern medicinal chemistry, primarily because it serves as a non-hydrolyzable isostere of the phosphate group.[10] Phosphates are ubiquitous in biology (e.g., in ATP, DNA, and phosphorylated proteins), but the P-O-C linkage is susceptible to enzymatic cleavage by phosphatases. Replacing this with a stable P-C bond, as found in phosphonates, creates analogues that can act as competitive inhibitors of enzymes that process phosphate substrates.[10]

While diethyl (trichloromethyl)phosphonate is not typically found in the final structure of a drug, its synthetic utility makes it a valuable tool for drug discovery programs. Its derivatives are key building blocks for more complex, biologically active molecules:

-

α-Aminophosphonates: These are structural analogues of α-amino acids and are synthesized through methods like the Kabachnik-Fields reaction.[2][11] They are known to inhibit a wide range of enzymes, including proteases and peptidases.

-

Vinylphosphonates and Dichlorovinyl Moieties: Synthesized via HWE-type chemistry originating from this reagent, these structures can be incorporated into larger molecules to modulate reactivity, geometry, and metabolic stability.

-

Scaffold Construction: As a versatile C1 building block, it allows for the introduction of the C-P unit into complex scaffolds, which can then be further elaborated into drug candidates.[10] For example, the antibiotic Fosfomycin is a prominent phosphonate natural product, highlighting the biological relevance of this functional group.[12][13]

Safety and Handling

Diethyl (trichloromethyl)phosphonate is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment: Wear protective gloves, chemical safety goggles, and a lab coat. For operations with a risk of aerosol generation, respiratory protection may be necessary.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

Experimental Protocol: Synthesis of Diethyl (dichloromethyl)phosphonate

This protocol details the selective reduction of diethyl (trichloromethyl)phosphonate, a key transformation that unlocks its utility as an HWE reagent precursor. The procedure is adapted from a verified method in Organic Syntheses.[8]

Rationale: This procedure uses a Grignard reagent (i-PrMgCl) as a reductant at very low temperatures to selectively remove a single chlorine atom. The low temperature (-78 °C) is critical to control the reactivity and prevent over-reduction or side reactions. Anhydrous ethanol is used to quench the reaction by protonating the intermediate carbanion. An acidic workup ensures all magnesium salts are solubilized for efficient extraction.

Caption: Workflow for the synthesis of Diethyl (dichloromethyl)phosphonate.

Materials:

-

Diethyl (trichloromethyl)phosphonate (38.3 g, 0.150 mol)

-

Anhydrous Tetrahydrofuran (THF), 450 mL

-

Isopropylmagnesium chloride (1.9 M in diethyl ether, 83 mL, 0.158 mol)

-

Anhydrous Ethanol (12 g, 0.260 mol)

-

3 M Hydrochloric Acid (70 mL)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

1-L four-necked, round-bottomed flask, mechanical stirrer, thermometer, addition funnel, condenser

Procedure:

-

Setup: Assemble an oven-dried 1-L four-necked flask with a mechanical stirrer, thermometer, reflux condenser with a nitrogen inlet, and a pressure-equalizing addition funnel. Maintain a gentle flow of nitrogen throughout the reaction.

-

Charging Flask: Charge the flask with 400 mL of anhydrous THF.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Add the isopropylmagnesium chloride solution to the cold THF over several minutes with stirring.

-

Substrate Addition: Prepare a solution of diethyl (trichloromethyl)phosphonate (38.3 g) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains at -78 °C. The solution should turn a clear orange color.

-

Stirring: Stir the resulting solution for an additional 15 minutes at -78 °C.

-

Quenching: Prepare a solution of anhydrous ethanol (12 g) in 15 mL of anhydrous THF. Add this solution dropwise to the reaction at -78 °C. The solution will turn a clear yellow.

-

Warming: After stirring for a few more minutes, remove the cooling bath and allow the reaction to warm slowly to -40 °C.

-

Workup: Pour the reaction mixture into a beaker containing a vigorously stirred mixture of 3 M HCl (70 mL), an equal volume of crushed ice, and DCM (70 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 60 mL portions of DCM.

-

Drying: Combine all organic extracts and dry over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield a crude liquid.

-

Purification: Purify the crude product by vacuum distillation (e.g., using a 10-cm Vigreux column) to obtain diethyl (dichloromethyl)phosphonate as a pale yellow liquid (bp 115–119 °C / 9 mmHg). The expected yield is approximately 80%.[8]

References

- Inorganic Syntheses. (1986). John Wiley & Sons.

-

Bhattacharya, A. K., & Thyagarajan, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1899. [Link]

-

Organic Syntheses Procedure. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved January 11, 2026, from [Link]

-

Gajda, T. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Organophosphorus Chemistry. De Gruyter. [Link]

-

Global Substance Registration System. (n.d.). DIETHYL (TRICHLOROMETHYL)PHOSPHONATE. Retrieved January 11, 2026, from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved January 11, 2026, from [Link]

-

Fedorov, I. A., et al. (2016). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 116(19), 11448-11603. [Link]

-

PubChem. (n.d.). Diethyl (trichloromethyl)phosphonate. Retrieved January 11, 2026, from [Link]

-

Peck, S. C., et al. (2021). Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily. Proceedings of the National Academy of Sciences, 118(22), e2101796118. [Link]

-

ResearchGate. (n.d.). Examples of phosphonate natural products. Retrieved January 11, 2026, from [Link]

-

Zheng, Y., et al. (2019). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. RSC Advances, 9(70), 40684-40703. [Link]

Sources

- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. datapdf.com [datapdf.com]

- 6. Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chemimpex.com [chemimpex.com]

- 11. An Overview of Stereoselective Synthesis of α-Aminophosphonic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Physical and chemical properties of Diethyl (trichloromethyl)phosphonate

An In-depth Technical Guide to Diethyl (trichloromethyl)phosphonate

Authored by a Senior Application Scientist

Introduction

Diethyl (trichloromethyl)phosphonate, CAS number 866-23-9, is a versatile organophosphorus compound that serves as a critical intermediate and building block in a multitude of chemical syntheses.[1][2] Its unique structure, featuring a reactive trichloromethyl group attached to a phosphonate core, imparts valuable properties that are exploited in fields ranging from agrochemical and pharmaceutical development to materials science.[1][3] This guide provides a comprehensive overview of the physical and chemical properties of Diethyl (trichloromethyl)phosphonate, offering field-proven insights into its synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Compound Identification and Structure

Correctly identifying a chemical reagent is the foundational step for any successful experimental work. Diethyl (trichloromethyl)phosphonate is known by several synonyms, and its structural details are well-established.

-

Chemical Name: Diethyl (trichloromethyl)phosphonate[4]

-

Synonyms: (Trichloromethyl)phosphonic acid diethyl ester, Diethyl P-(trichloromethyl)phosphonate, Diethyl trichloromethanephosphonate[1][2][5]

Structural Identifiers:

The molecule is achiral and possesses a central phosphorus atom in a pentavalent state, double-bonded to one oxygen and single-bonded to two ethoxy groups and the trichloromethyl carbon.[6]

Physical and Spectroscopic Properties

The physical state and properties of a compound dictate its handling, storage, and application conditions. Diethyl (trichloromethyl)phosphonate is typically a colorless to pale yellow, clear liquid with a distinct odor.[1][2][7] It is soluble in organic solvents but has limited solubility in water.[2]

Table 1: Physical Properties of Diethyl (trichloromethyl)phosphonate

| Property | Value | Source(s) |

| Appearance | Clear, colorless to almost colorless liquid | [1][7] |

| Boiling Point | 130-131 °C at 14 mmHg | [1][7] |

| 135-137 °C at 16 Torr | [5] | |

| Density | 1.362 g/mL at 25 °C | [7][8] |

| 1.3738 g/cm³ at 20 °C | [5] | |

| Refractive Index (n²⁰/D) | 1.463 | [1][7] |

| Flash Point | >230 °F (>110 °C) | [8] |

Spectroscopic Data

Structural elucidation and confirmation of Diethyl (trichloromethyl)phosphonate are routinely performed using various spectroscopic techniques. Data is publicly available in several databases.

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectra are available and essential for confirming the compound's structure.[4][9] The ³¹P NMR spectrum is particularly informative for phosphonate compounds.[9]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra are available, showing characteristic peaks for the P=O, C-Cl, and P-O-C bonds.[4][10]

-

Mass Spectrometry (MS): GC-MS data is available, providing information on the compound's fragmentation pattern and confirming its molecular weight.[4]

Chemical Properties, Synthesis, and Reactivity

The synthetic utility of Diethyl (trichloromethyl)phosphonate stems from the reactivity of its trichloromethyl group and the phosphonate moiety.

Synthesis

The primary industrial synthesis of Diethyl (trichloromethyl)phosphonate is a variation of the Michaelis-Arbuzov reaction. This free-radical mediated process typically involves the reaction of triethyl phosphite with carbon tetrachloride, often initiated by UV irradiation or a radical initiator like dibenzoyl peroxide.[11][12]

Caption: Synthesis via Michaelis-Arbuzov Reaction

Alternative methods, such as reacting diethyltrimethylsilyl phosphite or benzyldiethyl phosphite with CCl₄, have also been reported.[7][11]

Key Reactions and Mechanisms

The causality behind the extensive use of this reagent lies in its predictable reactivity patterns, which allow for the construction of complex molecular architectures.

Horner-Wadsworth-Emmons (HWE)-Type Reactions

A principal application is in HWE-type reactions with aldehydes and ketones to synthesize 1,1-dichloro-1-alkenes.[7] This transformation is highly valuable in organic synthesis. The reaction proceeds via a lithiated intermediate, which attacks the carbonyl carbon.

Caption: HWE-type reaction workflow.

Synthesis of Diethyl (dichloromethyl)phosphonate

Diethyl (trichloromethyl)phosphonate serves as a precursor to Diethyl (dichloromethyl)phosphonate, another synthetically useful reagent. The transformation is achieved by a selective reduction of one C-Cl bond, often using a Grignard reagent like isopropylmagnesium chloride followed by an alcohol quench.[13] This method is favored over direct chlorination approaches due to higher yields and selectivity.[13]

Addition to Olefins

Under copper(I) or iron(III) catalysis, Diethyl (trichloromethyl)phosphonate can react with olefins.[7] This reaction involves the insertion of the alkene into one of the C-Cl bonds, providing a pathway to more complex functionalized phosphonates.[7][8]

Photochemical Reactions

Irradiation of Diethyl (trichloromethyl)phosphonate in a solvent like acetonitrile can induce a Type II elimination reaction, leading to the formation of corresponding monoesters and olefins.[7][8]

Applications in Research and Development

The unique reactivity profile of Diethyl (trichloromethyl)phosphonate makes it an indispensable tool for chemists.

-

Agrochemical Synthesis: It is a key intermediate in the production of various pesticides and herbicides, where the phosphonate and chlorinated moieties contribute to the biological activity and stability of the final products.[1][3]

-

Pharmaceutical Development: The phosphonate group is a well-known phosphate mimic, making it a valuable pharmacophore in drug design. This reagent serves as a building block for drugs targeting specific biological pathways, potentially improving therapeutic efficacy.[1][3]

-

Materials Science: It is utilized in the synthesis of flame retardants and plasticizers.[1][3] Its low volatility and high thermal stability are advantageous for creating durable and safe materials.[3]

-

Organic Synthesis: Beyond the specific reactions mentioned, it is a versatile tool for creating complex molecules, valued for its ability to introduce the dichlorovinylidene group or other phosphonate-containing fragments.[3][7]

Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is paramount. The self-validating nature of a good protocol includes understanding and mitigating all potential hazards.

Hazard Identification

According to the Globally Harmonized System (GHS), Diethyl (trichloromethyl)phosphonate is classified as:

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[4][14][15]

-

Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[4][14][15]

-

Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation.[4][14]

Handling and Personal Protective Equipment (PPE)

-

Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[14][15]

-

Avoid breathing mist, gas, or vapors.[14]

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15]

-

Skin Protection: Wear chemically impermeable gloves and protective clothing.[14][15]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate filter.[15]

Storage

-

Store in a cool, well-ventilated place.[14] Recommended storage temperature is between 2-8 °C.[1]

-

Keep the container tightly closed.[14]

-

Store locked up.[14]

Firefighting and Disposal

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[14]

-

Hazards from Combustion: May decompose upon combustion to generate poisonous fumes.[15]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[14]

Experimental Protocol: Synthesis of Diethyl (dichloromethyl)phosphonate

This protocol describes a reliable, large-scale synthesis from Diethyl (trichloromethyl)phosphonate, adapted from a procedure reported in Organic Syntheses.[13] The use of a Grignard reagent over butyllithium is a key experimental choice that reduces by-products and simplifies purification.[13]

Materials and Equipment:

-

Oven-dried, 1-L, four-necked, round-bottomed flask

-

Mechanical stirrer, thermometer, reflux condenser with bubbler, pressure-equalizing addition funnel

-

Dry ice/acetone bath

-

Diethyl (trichloromethyl)phosphonate (38.3 g, 0.150 mol)

-

Anhydrous Tetrahydrofuran (THF), 450 mL

-

Isopropylmagnesium chloride (1.9 M in diethyl ether, 83 mL, 0.158 mol)

-

Anhydrous ethanol (12 g, 0.260 mol)

-

3 M Hydrochloric acid, Dichloromethane, Anhydrous magnesium sulfate

Procedure:

-

Setup: Assemble the glassware and flush with dry nitrogen. Charge the flask with 400 mL of anhydrous THF.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Add the isopropylmagnesium chloride solution to the THF over a few minutes with stirring.

-

Substrate Addition: Add a solution of Diethyl (trichloromethyl)phosphonate (38.3 g) in 50 mL of THF dropwise over 15 minutes, maintaining the temperature at -78 °C. Stir for an additional 15 minutes; the solution should become a clear orange.

-

Quenching: Add a solution of anhydrous ethanol (12 g) in 15 mL of THF dropwise at -78 °C. The solution will turn clear yellow. Stir for a few minutes.

-

Workup: Allow the mixture to warm slowly to -40 °C. Pour the reaction mixture into a beaker containing a stirred mixture of 70 mL of 3 M HCl, crushed ice, and 70 mL of dichloromethane.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with 60 mL portions of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and evaporate the solvents using a rotary evaporator.

-

Purification: The resulting crude liquid can be purified by distillation under reduced pressure (e.g., 115–119 °C at 9 mmHg) to yield Diethyl (dichloromethyl)phosphonate as a pale yellow liquid.[13]

References

-

PubChem. (n.d.). Diethyl (trichloromethyl)phosphonate | C5H10Cl3O3P | CID 70085. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Diethyl P-(trichloromethyl)phosphonate. Retrieved from [Link]

-

SpectraBase. (n.d.). Trichloromethyl-phosphonic acid, diethyl ester - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

Lowen, G. T., & Almond, M. R. (1994). A Novel Synthesis of Phosphonates from Diethyl (Trichloromethyl)phosphonate. The Journal of Organic Chemistry. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DIETHYL (TRICHLOROMETHYL)PHOSPHONATE. Retrieved from [Link]

-

Chemsrc. (n.d.). diethyl trichloromethylphosphonate | CAS#:866-23-9. Retrieved from [Link]

-

Bassyouni, F. A., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. Retrieved from [Link]

-

SpectraBase. (n.d.). Trichloromethyl-phosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 866-23-9: Diethyl P-(trichloromethyl)phosphonate [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Diethyl (trichloromethyl)phosphonate | C5H10Cl3O3P | CID 70085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Diethyl (trichloromethyl)phosphonate | 866-23-9 [chemicalbook.com]

- 8. diethyl trichloromethylphosphonate | CAS#:866-23-9 | Chemsrc [chemsrc.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Diethyl (trichloromethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]

- 12. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. echemi.com [echemi.com]

- 15. tcichemicals.com [tcichemicals.com]

A Technical Guide to Diethyl (trichloromethyl)phosphonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (trichloromethyl)phosphonate is a versatile organophosphorus compound recognized for its utility as a key intermediate and reagent in organic synthesis.[1] Its distinct chemical structure, featuring a trichloromethyl group attached to a phosphonate core, imparts unique reactivity that is leveraged in the synthesis of agrochemicals, pharmaceuticals, and materials.[1] This guide provides an in-depth examination of its chemical properties, a detailed protocol for its synthesis, and an overview of its significant applications, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

Diethyl (trichloromethyl)phosphonate is a clear, colorless liquid under standard conditions.[1] Its fundamental properties are crucial for its handling, application in synthesis, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀Cl₃O₃P | [2][3][4] |

| Molecular Weight | 255.46 g/mol | [1][3][4][5] |

| CAS Number | 866-23-9 | [1][2][4] |

| Appearance | Clear colorless liquid | [1] |

| Density | 1.362 g/mL at 25 °C | [1][6] |

| Boiling Point | 130-131 °C at 14 mmHg | [1][6] |

| Refractive Index (n20/D) | 1.463 | [1][5] |

| InChIKey | RVAQSYWDOSHWGP-UHFFFAOYSA-N | [3][7] |

Synthesis via the Michaelis-Arbuzov Reaction

The most common and efficient synthesis of Diethyl (trichloromethyl)phosphonate is achieved through the Michaelis-Arbuzov reaction.[8][9] This reaction is a cornerstone of organophosphorus chemistry, forming a phosphorus-carbon bond by reacting a trialkyl phosphite with an alkyl halide.[10] In this specific case, triethyl phosphite acts as the nucleophilic phosphorus species, and carbon tetrachloride serves as the electrophile.[8][9][11]

The reaction proceeds via a nucleophilic attack of the phosphorus atom in triethyl phosphite on one of the chlorine atoms of carbon tetrachloride, which is unusual as the reaction typically involves attack at a carbon center. However, the reactivity of CCl₄ facilitates this pathway.[9] This is followed by a subsequent dealkylation step to yield the final pentavalent phosphonate product.

Experimental Workflow: Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of Diethyl (trichloromethyl)phosphonate.

Materials:

-

Triethyl phosphite

-

Carbon tetrachloride

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Charge the flask with triethyl phosphite. Slowly add an equimolar amount of carbon tetrachloride to the flask. The reaction is often initiated by gentle heating or UV irradiation.[8]

-

Reaction Execution: Heat the mixture under reflux. The reaction progress can be monitored by observing the formation of ethyl chloride as a byproduct, which will distill out of the reaction mixture.

-

Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The excess, more volatile starting materials and byproducts are removed via distillation.

-

Final Purification: The crude product is then purified by vacuum distillation to yield pure Diethyl (trichloromethyl)phosphonate.[1]

Self-Validation: The identity and purity of the synthesized compound must be confirmed. This is achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra provide definitive structural confirmation.[2][7]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for P=O and P-O-C bonds.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the molecular weight and purity of the final product.[2]

Caption: Workflow for the synthesis and validation of Diethyl (trichloromethyl)phosphonate.

Applications in Research and Development

Diethyl (trichloromethyl)phosphonate serves as a valuable building block in organic synthesis, primarily due to the reactivity of the trichloromethyl group.[1]

Synthesis of Chlorovinyl Phosphonates

A primary application is its use in Horner-Wadsworth-Emmons (HWE)-type reactions with aldehydes and ketones to produce chlorovinyl phosphonates.[4][6] These products are versatile intermediates for further chemical transformations. The reaction typically involves deprotonation of the phosphonate to form a carbanion, which then reacts with the carbonyl compound.

Precursor to Dichloromethyl Phosphonate Reagents

The compound can be selectively reduced to generate Diethyl (dichloromethyl)phosphonate.[12] The resulting dichloromethylphosphonate carbanion is a key reagent for converting aldehydes into terminal alkynes, a fundamental transformation in the synthesis of many pharmaceutical building blocks.[12]

Radical Reactions

The C-Cl bonds in Diethyl (trichloromethyl)phosphonate can participate in atom transfer radical addition (ATRA) reactions. It can react with olefins under copper or iron catalysis, resulting in the insertion of the alkene into a C-Cl bond, thereby forming more complex functionalized phosphonates.[6]

Role in Drug Discovery

While not typically incorporated directly into final drug molecules, phosphonates are recognized as important pharmacophores. They are often used as stable mimics of phosphates in enzyme inhibitors, haptens for catalytic antibodies, and building blocks for bioactive molecules.[8][13] The synthetic versatility of Diethyl (trichloromethyl)phosphonate makes it a valuable starting material for creating libraries of novel phosphonate-containing compounds for screening in drug discovery programs.[1][14] For instance, phosphonate derivatives have been explored as inhibitors for various enzymes, including viral proteases and metallo-β-lactamases.[13][14]

Caption: Key synthetic applications of Diethyl (trichloromethyl)phosphonate.

Safety and Handling

Diethyl (trichloromethyl)phosphonate is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.[1][5]

References

-

PubChem. Diethyl (trichloromethyl)phosphonate | C5H10Cl3O3P | CID 70085. Available from: [Link]

-

Global Substance Registration System (GSRS). DIETHYL (TRICHLOROMETHYL)PHOSPHONATE. Available from: [Link]

-

Organic Syntheses. diethyl (dichloromethyl)phosphonate. Available from: [Link]

-

MDPI. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Available from: [Link]

-

ACS Publications. A Novel Synthesis of Phosphonates from Diethyl (Trichloromethyl)phosphonate. Available from: [Link]

-

Wikipedia. Michaelis–Arbuzov reaction. Available from: [Link]

-

ACS Publications. A Novel Synthesis of Phosphonates from Diethyl (Trichloromethyl)phosphonate. Available from: [Link]

-

Organic Chemistry Portal. Arbuzov Reaction. Available from: [Link]

-

Scholars Research Library. CeCl3.7H2O-SiO2: A heterogeneous catalyst for Michaelis-Arbuzov reaction: High yield synthesis of arylmethyl/heteroaryl phosphon. Available from: [Link]

-

UNH Scholars' Repository. The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. Available from: [Link]

-

SpectraBase. Trichloromethyl-phosphonic acid, diethyl ester. Available from: [Link]

-

Georganics. Diethyl chlorophosphate - general description and application. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Phosphonates: Exploring Diethyl (Phthalimidomethyl)phosphonate in Modern Synthesis. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Diethyl (trichloromethyl)phosphonate | C5H10Cl3O3P | CID 70085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. Diethyl (trichloromethyl)phosphonate | 866-23-9 [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 10. Arbuzov Reaction [organic-chemistry.org]

- 11. Diethyl (trichloromethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. scholars.unh.edu [scholars.unh.edu]

- 14. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl (trichloromethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl (trichloromethyl)phosphonate, a key intermediate in organophosphorus chemistry. As a self-validating system of protocols and interpretations, this document is designed to equip researchers with the expertise to confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental workflows.

The Structural Significance of Diethyl (trichloromethyl)phosphonate and the Role of NMR

Diethyl (trichloromethyl)phosphonate (CAS 866-23-9) is a valuable reagent and building block in organic synthesis, notably used in the Horner-Wadsworth-Emmons reaction to generate 1,1-dichloro-1-alkenes from carbonyl compounds.[1][2] Its utility extends to various addition and insertion reactions, making it a versatile tool for creating complex molecular architectures.[1]

Given its reactivity and the potential for side-product formation during its synthesis and subsequent reactions, unambiguous structural confirmation is paramount.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, providing precise information about the molecular framework through the chemical environment of ¹H and ¹³C nuclei and their interactions with the central phosphorus atom.[4][5] The 100% natural abundance of the NMR-active ³¹P isotope (I = 1/2) imparts characteristic splitting patterns on neighboring ¹H and ¹³C signals, serving as a powerful diagnostic tool for confirming the presence and integrity of the phosphonate moiety.[5]

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of diethyl (trichloromethyl)phosphonate is characterized by the signals arising from the two chemically equivalent ethyl groups (-OCH₂CH₃). The interpretation relies on analyzing three key features: chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J).

The ethoxy protons are subject to splitting by both neighboring protons (homonuclear coupling) and the phosphorus nucleus (heteronuclear coupling).

-

Methylene Protons (-OCH₂-): These protons are adjacent to both the oxygen atom and the methyl group, and are two bonds away from the phosphorus atom.

-

Chemical Shift (δ): Expected to appear downfield due to the deshielding effect of the adjacent electronegative oxygen atom.

-

Multiplicity: This signal will appear as a quartet of doublets (dq) or a doublet of quartets (dq) . The quartet arises from coupling to the three protons of the adjacent methyl group (³JHH). The doublet arises from coupling to the phosphorus nucleus (³JPH).

-

-

Methyl Protons (-CH₃): These protons are further from the electronegative phosphonate group.

-

Chemical Shift (δ): Expected to appear upfield relative to the methylene protons.

-

Multiplicity: This signal will appear as a triplet (t) due to coupling with the two adjacent methylene protons (³JHH). The coupling to the phosphorus atom over four bonds (⁴JPH) is typically very small or zero and often not resolved.

-

The predictable and well-resolved nature of these signals provides a clear fingerprint for the diethyl phosphonate portion of the molecule.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. A key feature in the ¹³C NMR of organophosphonates is the presence of carbon-phosphorus coupling (JCP), which is invaluable for signal assignment.[5]

-

Methylene Carbon (-OCH₂-): This carbon is bonded to oxygen and is two bonds away from the phosphorus nucleus.

-

Chemical Shift (δ): Located downfield due to the direct attachment to the electronegative oxygen atom.

-

Multiplicity: Appears as a doublet due to two-bond coupling with the phosphorus atom (²JCP).

-

-

Methyl Carbon (-CH₃): This is the most upfield carbon signal in the spectrum.

-

Chemical Shift (δ): Found in the typical aliphatic region.

-

Multiplicity: Appears as a doublet due to three-bond coupling to the phosphorus atom (³JCP), although this coupling constant is generally smaller than ²JCP.

-

-

Trichloromethyl Carbon (-CCl₃): This carbon is directly bonded to the phosphorus atom and three highly electronegative chlorine atoms.

-

Chemical Shift (δ): Significantly downfield due to the additive deshielding effects of the three chlorine atoms and the phosphorus atom. Its exact position can be sensitive to the solvent.

-

Multiplicity: Appears as a large doublet due to the direct one-bond coupling to the phosphorus atom (¹JCP). One-bond C-P coupling constants in phosphonates are characteristically large, often exceeding 100 Hz, making this signal a definitive marker for the C-P bond.[4][6]

-

Summary of NMR Data

While a peer-reviewed article by Zanella et al. confirms the recording of NMR data for this compound, the specific values are not detailed in publicly available abstracts.[7] The following table provides expected ranges and multiplicities based on data from closely related compounds and general principles of organophosphorus NMR spectroscopy.[5][6][8]

| Assignment | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| -OCH₂ CH₃ | ¹H | ~ 4.1 - 4.4 | Quartet of Doublets (dq) | ³JHH ≈ 7 Hz, ³JPH ≈ 8 Hz |

| -OCH₂CH₃ | ¹H | ~ 1.3 - 1.5 | Triplet (t) | ³JHH ≈ 7 Hz |

| -OC H₂CH₃ | ¹³C | ~ 62 - 65 | Doublet (d) | ²JCP ≈ 5-8 Hz |

| -OCH₂C H₃ | ¹³C | ~ 16 - 17 | Doublet (d) | ³JCP ≈ 5-7 Hz |

| -C Cl₃ | ¹³C | ~ 95 - 105 | Doublet (d) | ¹JCP > 150 Hz |

Experimental Protocol for NMR Acquisition

This protocol outlines a self-validating methodology for acquiring high-quality ¹H and ¹³C NMR spectra of diethyl (trichloromethyl)phosphonate, ensuring reproducibility and accuracy.

5.1. Sample Preparation

The causality behind meticulous sample preparation is to achieve a homogeneous solution within a uniform magnetic field, which is the foundation for obtaining sharp, well-resolved NMR signals.[9]

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of diethyl (trichloromethyl)phosphonate directly into a clean, dry vial. For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial to reduce acquisition time, though this can sometimes lead to line broadening in ¹H spectra.[4]

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.[7] The deuterium signal is used by the spectrometer's lock system to maintain magnetic field stability during the experiment.[10]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[11] Gently swirl to ensure the compound is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Insoluble particles disrupt the magnetic field homogeneity, leading to poor spectral resolution.[4]

-

Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C). Alternatively, the residual proteo-solvent peak (e.g., CHCl₃ in CDCl₃ at δ ≈ 7.26 ppm) can be used for referencing.[10]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. The sample height should be approximately 4-5 cm to ensure it is centered within the detection coil.[12]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

5.2. Spectrometer Setup and Data Acquisition

The parameters chosen are a balance between achieving a high signal-to-noise ratio and maintaining reasonable experiment times.

-

Instrument Insertion and Locking: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample. This step is critical for achieving sharp spectral lines.

-

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

-

Spectral Width: ~220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 128 to 1024 or more, depending on concentration and desired signal-to-noise.

-

5.3. Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent signal.

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine proton ratios. Pick all peaks in both spectra to determine their precise chemical shifts.

Visualization of Key NMR Relationships

The following diagrams illustrate the structure of the molecule and the key spin-spin coupling interactions that define its NMR spectra.

Caption: Molecular structure of diethyl (trichloromethyl)phosphonate.

Caption: Key ¹H-¹H, ¹H-³¹P, and ¹³C-³¹P coupling relationships.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 11, 2026, from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved January 11, 2026, from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 11, 2026, from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 11, 2026, from [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved January 11, 2026, from [Link]

- Zanella, Y., Berte-Verrando, S., Diziere, R., & Savignac, P. (1995). New route to 1-formylalkylphosphonates using diethyl trichloromethylphosphonate as a precursor. Journal of the Chemical Society, Perkin Transactions 1, (22), 2835-2838.

-

PubChem. (n.d.). Diethyl (trichloromethyl)phosphonate. Retrieved January 11, 2026, from [Link]

-

JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved January 11, 2026, from [Link]

- Keglevich, G., et al. (2025).

-

JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures. Retrieved January 11, 2026, from [Link]

-

MDPI. (2022). Diethyl 1-(N-acetylamino)-1-(diphenylphosphinoyl)-1-phenylmethylphosphonate. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). diethyl (dichloromethyl)phosphonate. Retrieved January 11, 2026, from [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Diethyl (trichloromethyl)phosphonate | 866-23-9 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. jeol.com [jeol.com]

- 6. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 7. scispace.com [scispace.com]

- 8. DIETHYL (CHLOROMETHYL)PHOSPHONATE(3167-63-3) 1H NMR spectrum [chemicalbook.com]

- 9. organomation.com [organomation.com]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

An In-Depth Technical Guide to the ³¹P NMR Spectroscopy of Diethyl (trichloromethyl)phosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diethyl (trichloromethyl)phosphonate and the Power of ³¹P NMR

Diethyl (trichloromethyl)phosphonate is an organophosphorus compound of significant interest in various chemical and biological applications. Its unique structural feature, the highly electron-withdrawing trichloromethyl group directly attached to the phosphorus atom, profoundly influences its reactivity and spectroscopic properties. For researchers in drug development and materials science, a precise understanding of this molecule's structure and electronic environment is paramount.

Among the arsenal of analytical techniques available, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct tool for characterizing phosphorus-containing compounds.[1] The phosphorus-31 nucleus possesses favorable properties for NMR, including a 100% natural abundance and a spin of ½, which typically results in sharp, easily interpretable signals.[1] This guide, crafted from the perspective of a Senior Application Scientist, provides a comprehensive overview of the ³¹P NMR spectroscopic data for Diethyl (trichloromethyl)phosphonate, delves into the theoretical underpinnings, and presents a practical, field-proven protocol for acquiring high-quality spectra.

The Influence of Molecular Structure on the ³¹P NMR Signal

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment surrounding the phosphorus nucleus. In Diethyl (trichloromethyl)phosphonate, two key structural features dictate the observed chemical shift: the two ethoxy groups and, most notably, the trichloromethyl (-CCl₃) group.

The three chlorine atoms on the adjacent carbon atom exert a strong electron-withdrawing inductive effect. This effect deshields the phosphorus nucleus, causing its resonance to shift downfield (to a higher ppm value) compared to a less substituted alkylphosphonate. Understanding this structure-spectrum correlation is crucial for the interpretation of ³¹P NMR data for novel phosphonates.

Caption: Key structural influences on the ³¹P nucleus in Diethyl (trichloromethyl)phosphonate.

³¹P NMR Spectroscopic Data for Diethyl (trichloromethyl)phosphonate

However, based on the known effects of electron-withdrawing groups on ³¹P chemical shifts and data for analogous compounds, a reasoned estimation can be made. For instance, diethyl (chloromethyl)phosphonate, with only one chlorine atom, exhibits a specific ³¹P NMR signal. The presence of three chlorine atoms in the trichloromethyl group would be expected to induce a more significant downfield shift. The table below presents the available data for Diethyl (trichloromethyl)phosphonate and a related compound for comparison.

| Compound | Solvent | ³¹P Chemical Shift (δ) ppm | Reference |

| Diethyl (trichloromethyl)phosphonate | CDCl₃ | Not publicly available (see note) | [2] |

| Diethyl (chloromethyl)phosphonate | CDCl₃ | Data not found in search |

Note on Chemical Shift: The exact chemical shift for Diethyl (trichloromethyl)phosphonate from the primary literature could not be retrieved. Based on the strong electron-withdrawing nature of the -CCl₃ group, the chemical shift is anticipated to be in the downfield region for phosphonates.

Experimental Protocol for Acquiring High-Quality ³¹P NMR Spectra

The following protocol is a self-validating system designed to yield high-quality, reproducible ³¹P NMR spectra for Diethyl (trichloromethyl)phosphonate and similar organophosphonates. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

1. Sample Preparation:

-

Analyte: Diethyl (trichloromethyl)phosphonate.

-

Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a common solvent for many organic compounds and is relatively non-polar. The deuterium signal is used for field-frequency locking by the NMR spectrometer.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable number of scans.

-

Reference Standard: 85% Phosphoric acid (H₃PO₄) is the universally accepted external standard for ³¹P NMR, with its chemical shift defined as 0 ppm.[1] An external standard is crucial as H₃PO₄ is reactive and should not be mixed directly with the sample. A sealed capillary containing 85% H₃PO₄ is inserted into the NMR tube.

2. NMR Spectrometer Setup and Parameters:

-

Nucleus: ³¹P.

-

Frequency: The resonance frequency of ³¹P is approximately 40.5% of that of ¹H on the same instrument. For example, on a 400 MHz ¹H spectrometer, the ³¹P frequency will be around 162 MHz.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of at least 200 ppm is recommended to ensure that the signal of interest is captured, as phosphonate chemical shifts can vary significantly.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is a good starting point. For quantitative measurements, a longer delay (5-7 times the longest T₁ of the phosphorus nucleus) is necessary to ensure full relaxation of the nuclei between pulses.

-

Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 512 scans should provide an excellent signal-to-noise ratio.

-

-

Proton Decoupling: Broadband proton decoupling should be employed during the acquisition. This collapses the multiplets arising from ¹H-³¹P coupling into a single sharp peak, which significantly improves the signal-to-noise ratio and simplifies the spectrum.[3]

3. Data Processing and Referencing:

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain a pure absorption signal and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the peak of the external 85% H₃PO₄ standard to 0 ppm.

Caption: A streamlined workflow for acquiring a high-quality ³¹P NMR spectrum.

Conclusion: A Critical Tool for Structural Elucidation

³¹P NMR spectroscopy is an indispensable technique for the unambiguous characterization of Diethyl (trichloromethyl)phosphonate and other organophosphorus compounds. The sensitivity of the ³¹P chemical shift to the local electronic environment provides invaluable insights into the molecular structure. By understanding the influence of substituents like the trichloromethyl group and by employing a robust and well-rationalized experimental protocol, researchers can confidently obtain high-quality spectroscopic data. This information is critical for quality control, reaction monitoring, and for establishing the structure-activity relationships that are fundamental to advancing research in the pharmaceutical and chemical sciences.

References

-

SpectraBase. Trichloromethyl-phosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. [Link]

- Kharasova, F. M., Zykova, T. V., Salakhutdinov, R. A., Efimova, V. D., & Shafigullina, R. D. (1974). Journal of General Chemistry of the USSR, 44(11), 2419–2422.

-

NMR Service. 31 Phosphorus NMR. [Link]

-

UCSB Chemistry and Biochemistry. 31P - NMR Facility. [Link]

-

JEOL Ltd. Analyzes of alkyl phosphonate mixtures. [Link]

-

ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]

-

Slideshare. 31-P NMR SPECTROSCOPY. [Link]

Sources

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Diethyl (trichloromethyl)phosphonate

Foreword for the Modern Researcher

In the landscape of contemporary pharmaceutical and agrochemical research, the precise characterization of molecular structures is paramount. Diethyl (trichloromethyl)phosphonate, a versatile organophosphorus compound, serves as a critical intermediate in the synthesis of a variety of bioactive molecules.[1][2][3] Its utility as a precursor demands a comprehensive understanding of its spectroscopic signature to ensure reaction monitoring, quality control, and the unambiguous identification of its derivatives. This guide provides a detailed exploration of the infrared (IR) spectroscopy of Diethyl (trichloromethyl)phosphonate, offering both foundational knowledge and practical insights for researchers, scientists, and professionals in drug development.

Part 1: The Molecular Architecture and its Vibrational Symphony

Diethyl (trichloromethyl)phosphonate, with the chemical formula C5H10Cl3O3P, possesses a distinct molecular structure that gives rise to a characteristic infrared spectrum.[4][5] The central phosphorus atom is double-bonded to an oxygen atom (a phosphoryl group, P=O), single-bonded to two ethoxy groups (-OCH2CH3), and single-bonded to a trichloromethyl group (-CCl3). Each of these functional groups undergoes specific vibrational motions—stretching and bending—when interacting with infrared radiation. The frequencies of these vibrations are unique and provide a "fingerprint" for the molecule.

The expertise in interpreting an IR spectrum lies not just in identifying individual peaks, but in understanding how the electronic environment influences these vibrations. For instance, the strong electronegativity of the three chlorine atoms in the trichloromethyl group has a discernible inductive effect on the P=O bond, influencing its stretching frequency. Similarly, the P-O-C linkages of the ethoxy groups exhibit characteristic vibrations that are crucial for confirming the esteric nature of the phosphonate.

Part 2: Acquiring the Spectrum: A Protocol Rooted in Precision

The acquisition of a high-quality IR spectrum is the bedrock of accurate analysis. The following protocol outlines the methodology for obtaining the Attenuated Total Reflectance (ATR)-IR spectrum of Diethyl (trichloromethyl)phosphonate, a technique well-suited for liquid samples.

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Preparation:

-

Ensure the ATR-IR spectrometer is powered on and has completed its self-diagnostic checks.

-

Perform a background scan to account for atmospheric water and carbon dioxide. This is a critical step for obtaining a clean spectrum of the analyte. The background spectrum is stored in the instrument's memory and automatically subtracted from the sample spectrum.

-

-

Sample Preparation:

-

Diethyl (trichloromethyl)phosphonate is typically a colorless to pale yellow liquid.[1]

-

Place a small drop of the neat liquid sample directly onto the center of the ATR crystal (e.g., diamond or germanium). Ensure the entire surface of the crystal is covered to maximize the signal-to-noise ratio.

-

-

Spectrum Acquisition:

-

Secure the ATR press arm over the sample to ensure good contact between the liquid and the crystal.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range should be set from 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

After acquisition, the resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

-

Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption bands.

-

This self-validating protocol ensures reproducibility. The initial background scan provides an internal reference, and the use of a neat sample minimizes the potential for solvent interference.

Part 3: Deciphering the Spectral Fingerprint

The infrared spectrum of Diethyl (trichloromethyl)phosphonate is rich with information. The following table summarizes the key absorption bands and their corresponding vibrational modes, synthesized from established knowledge of organophosphorus compound spectroscopy.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~2985-2900 | C-H Asymmetric & Symmetric Stretch | -CH₃, -CH₂ (Ethoxy) | Medium |

| ~1475-1440 | C-H Bending (Scissoring/Deformation) | -CH₃, -CH₂ (Ethoxy) | Medium |

| ~1270-1250 | P=O Stretching | Phosphoryl | Strong |

| ~1170-1150 | P-O-C Asymmetric Stretch | Phosphonate Ester | Strong |

| ~1050-1020 | P-O-C Symmetric Stretch | Phosphonate Ester | Strong |

| ~800-750 | C-Cl Stretching | Trichloromethyl | Strong |

| ~600-500 | O-P-O Bending | Phosphonate | Medium |

Note: The exact peak positions can vary slightly depending on the sample purity and the specific instrumentation used.

The most prominent and diagnostic peaks are those associated with the phosphorus-containing functional groups. The intense absorption band for the P=O stretch is a hallmark of phosphonates. The strong bands corresponding to the P-O-C stretching vibrations further confirm the diethyl ester structure.

Part 4: Visualizing Structure-Spectrum Relationships

To further elucidate the connection between the molecular structure of Diethyl (trichloromethyl)phosphonate and its IR spectrum, the following diagram illustrates the key functional groups and their corresponding vibrational regions.

Caption: Correlation of functional groups in Diethyl (trichloromethyl)phosphonate with their characteristic IR absorption regions.

Conclusion: A Tool for Advancing Research

The infrared spectrum of Diethyl (trichloromethyl)phosphonate is a powerful analytical tool. A thorough understanding of its key features, coupled with a robust experimental methodology, enables researchers to confidently identify this compound, monitor its reactions, and ensure the quality of their synthetic intermediates. This guide provides the foundational knowledge and practical insights necessary to leverage IR spectroscopy effectively in the pursuit of novel pharmaceuticals and other advanced chemical entities.

References

-

PubChem. (n.d.). Diethyl (trichloromethyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DIETHYL (TRICHLOROMETHYL)PHOSPHONATE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). DIETHYL (DICHLOROMETHYL)PHOSPHONATE. Retrieved from [Link]

-

Durig, J. R., & Craven, S. M. (1971). Vibrational Spectra and Structure of Organophosphorus Compounds. X. Methyl Torsional Frequencies and Barriers to Internal Rotation of Some CH3PXY2 Compounds. The Journal of Physical Chemistry, 75(13), 1956–1963. Retrieved from [Link]

-

Durig, J. R., & Clark, J. W. (1968). Vibrational Spectra and Structure of Organophosphorus Compounds. VI. Infrared and Raman Spectra of CH3OPSF2 and CD3OPSF2. The Journal of Chemical Physics, 48(7), 3216–3224. Retrieved from [Link]

-

Durig, J. R., & DiYorio, J. S. (1968). Vibrational Spectra of Organophosphorus Compounds. IV. Infrared and Raman Spectra of CH3OPCl2 and CD3OPCl2. The Journal of Chemical Physics, 48(9), 4154–4163. Retrieved from [Link]

-

SpectraBase. (n.d.). Trichloromethyl-phosphonic acid, diethyl ester. Wiley. Retrieved from [Link]

Sources

Mass spectrometry analysis of Diethyl (trichloromethyl)phosphonate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Diethyl (trichloromethyl)phosphonate

Introduction: Characterizing Diethyl (trichloromethyl)phosphonate

Diethyl (trichloromethyl)phosphonate (DETCP) is an organophosphorus compound with the chemical formula C₅H₁₀Cl₃O₃P.[1][2] Its structure features a central phosphorus atom bonded to a trichloromethyl group, a phosphoryl oxygen, and two ethoxy groups. With a molecular weight of approximately 255.46 g/mol , its properties make it amenable to analysis by mass spectrometry, a cornerstone technique for molecular identification and quantification.[3] The robust and unambiguous characterization of DETCP is critical, particularly in contexts such as synthetic chemistry, where it serves as a reagent, and in environmental and safety monitoring, where organophosphonates are a class of compounds of significant interest.[2][4]

This guide provides a comprehensive overview of the mass spectrometric analysis of DETCP, drawing upon established principles for analogous compounds. We will explore two primary analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis in complex matrices. The focus will be on the causality behind methodological choices, ensuring a robust and scientifically sound approach to the analysis of this molecule.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Rationale for GC-MS

Gas chromatography is an ideal separation technique for compounds that are thermally stable and sufficiently volatile. Diethyl (trichloromethyl)phosphonate, with a reported boiling point of 135-137 °C at 16 Torr, fits these criteria, making GC-MS a primary strategy for its analysis.[3] This approach provides excellent chromatographic resolution and, when coupled with Electron Ionization (EI), yields reproducible fragmentation patterns that act as a molecular fingerprint, enabling confident identification.

Experimental Protocol: GC-EI-MS

The following protocol outlines a standard operating procedure for the analysis of DETCP. The parameters are based on common methods for organophosphorus compounds and should be optimized for the specific instrumentation used.[5][6]

-

Sample Preparation:

-

Accurately weigh 1 mg of DETCP standard.

-

Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions to prepare working standards and quality control samples at the desired concentrations (e.g., 1-100 µg/mL).

-

-

GC System Configuration:

-

GC System: Agilent 6890 or equivalent.

-

Injector: Split/Splitless inlet, operated in splitless mode to maximize sensitivity.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or semi-polar capillary column, such as an Agilent DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS System Configuration (Electron Ionization):

-

MS System: Agilent 5975 MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-350.

-

Solvent Delay: 3 minutes (to prevent filament damage from the sample solvent).

-

Fragmentation Analysis under Electron Ionization (EI)

Upon entering the ion source, DETCP molecules are bombarded with high-energy electrons (70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is dictated by the relative bond strengths and the stability of the resulting fragments. The trichloromethyl group and the diethyl phosphonate core are the primary sites of fragmentation.[7]

The molecular ion of DETCP will exhibit a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). The expected M⁺˙ peak at m/z 254 (for ³⁵Cl) will be accompanied by peaks at m/z 256, 258, and 260 with decreasing intensity, providing a clear indicator of a trichlorinated compound.

Proposed Fragmentation Pathway:

The fragmentation of DETCP is proposed to follow several key pathways, driven by the cleavage of the P-C bond and rearrangements within the ethoxy groups.

Data Summary: Key Ions

The mass spectrum of DETCP is expected to be characterized by several key ions. The base peak is often a stable fragment resulting from a major cleavage event.[1]

| m/z (Proposed) | Proposed Ion Structure/Formula | Fragmentation Pathway |

| 254/256/258 | [C₂H₅O)₂P(O)CCl₃]⁺˙ | Molecular Ion (M⁺˙) |

| 209/211/213 | [(C₂H₅O)P(O)CCl₃]⁺ | Loss of an ethoxy radical (•OC₂H₅) |

| 137 | [(C₂H₅O)₂PO]⁺ | α-cleavage, loss of the trichloromethyl radical (•CCl₃) |

| 109 | [(C₂H₅O)(OH)PO]⁺ | Loss of C₂H₄ from m/z 137 |

| 81 | [H₂PO₃]⁺ | Loss of C₂H₄ from m/z 109 |

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale for LC-MS/MS

While GC-MS is highly effective, LC-MS/MS offers advantages for analyzing DETCP within complex sample matrices (e.g., biological fluids, environmental water, food extracts) where extensive cleanup may not be feasible.[8] LC-MS/MS provides exceptional selectivity and sensitivity by utilizing Multiple Reaction Monitoring (MRM). This technique is particularly powerful for quantifying trace levels of the analyte.

Experimental Workflow: LC-ESI-MS/MS

The following workflow is designed for the quantitative analysis of DETCP using a triple quadrupole mass spectrometer.

Experimental Protocol: LC-MS/MS

-

Sample Preparation:

-

For clean samples, a "dilute-and-shoot" approach may be sufficient. Dilute the sample in the initial mobile phase composition.

-

For complex matrices, Solid-Phase Extraction (SPE) may be required to remove interferences.

-

-

LC System Configuration:

-